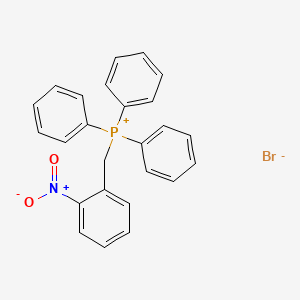

(2-Nitrobenzyl)triphenylphosphonium bromide

描述

属性

IUPAC Name |

(2-nitrophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATURWXASWONPRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447054 | |

| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23308-83-0 | |

| Record name | 23308-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Nitro-benzyl)-triphenyl-phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route

The preparation of this compound typically involves the nucleophilic substitution reaction between triphenylphosphine and 2-nitrobenzyl bromide. This reaction is generally conducted under reflux conditions in an appropriate solvent to facilitate the formation of the phosphonium salt.

Metal-Free Synthesis via Triphenylphosphine and Aryl Bromides

A recent and widely accepted method involves a metal-free synthesis where triphenylphosphine reacts directly with aryl bromides, including 2-nitrobenzyl bromide derivatives, in refluxing phenol as the solvent. This approach avoids the use of metal catalysts, simplifying purification and reducing cost and environmental impact.

-

- Reactants: Triphenylphosphine and 2-nitrobenzyl bromide

- Solvent: Phenol (boiling point ~182 °C)

- Temperature: Reflux (~182 °C)

- Reaction Time: Approximately 5 hours or until complete consumption of starting materials as monitored by TLC

- Yield: Typically high, around 85-92% for similar aryltriphenylphosphonium bromides

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism where the nucleophilic triphenylphosphine attacks the benzylic bromide carbon, displacing bromide and forming the phosphonium salt.Work-up:

After completion, the mixture is passed through a silica gel column to remove phenol and other impurities, followed by solvent evaporation and drying at elevated temperature (e.g., 110 °C) to yield the phosphonium bromide as a solid.

This method is versatile and tolerates various functional groups on the aryl bromide, including nitro groups, hydroxyl, and carboxyl groups, making it suitable for synthesizing this compound with high purity and yield.

Specific Preparation for o-Nitrobenzyl Triphenylphosphonium Bromide

While the above general method applies, the preparation of this compound is often integrated into a multi-step synthetic process aimed at producing o-nitrobenzaldehyde:

Step 1: Condensation Reaction

- React 2-nitrobenzyl triphenylphosphonium bromide with o-nitrobenzaldehyde in the presence of a base such as KOH, NaOH, K2CO3, or Na2CO3.

- Solvent: Water

- Reaction Time: 6 to 24 hours

- Molar Ratio: Typically 1:1 (phosphonium salt to aldehyde)

- Product: 1,2-bis(o-nitrophenyl)ethylene (a condensation product)

Step 2: Ozone Oxidation

- The condensation product is then oxidized by ozone in a halogenated alkane solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride).

- Reaction Temperature: -50 °C to 25 °C, often optimized around -10 °C in microchannel gas-liquid reactors.

- Reaction Time in Microchannel: 1 minute to 2 hours

- Post-reaction: The solvent is recovered, and the product is recrystallized from ethyl acetate to yield o-nitrobenzaldehyde with high purity and yield (up to 96.6%).

This process underscores the importance of this compound as a key intermediate in synthesizing nitro-substituted benzaldehydes.

Data Table: Summary of Preparation Conditions and Yields

| Preparation Step | Reactants | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metal-free synthesis of phosphonium salt | Triphenylphosphine + 2-nitrobenzyl bromide | Phenol (reflux) | ~182 °C, 5 h | 85-92 | Metal-free, high purity |

| Condensation to 1,2-bis(o-nitrophenyl)ethylene | This compound + o-nitrobenzaldehyde + base (KOH/NaOH/K2CO3/Na2CO3) | Water | Room temp, 6-24 h | ~93 | Molar ratio 1:1, base catalyzed |

| Ozone oxidation to o-nitrobenzaldehyde | 1,2-bis(o-nitrophenyl)ethylene + O3 | Halogenated alkane (CH2Cl2, CHCl3) | -50 to 25 °C, microchannel reactor | 95-97 | Microchannel reactor, controlled ozone |

Research Findings and Analysis

The metal-free synthesis in phenol offers a straightforward, scalable route to this compound without requiring expensive or toxic metal catalysts, which is advantageous for industrial applications.

The condensation reaction with o-nitrobenzaldehyde in aqueous alkaline medium is efficient and yields the key intermediate for further oxidation, highlighting the compatibility of the phosphonium salt with aqueous conditions.

The use of microchannel gas-liquid reactors for the ozone oxidation step significantly enhances reaction control, safety, and yield, demonstrating advanced process engineering integration into the synthetic route.

The overall synthetic sequence using this compound as a starting material or intermediate is versatile and can be adapted for other nitro-substituted benzaldehydes and related aromatic compounds, expanding its utility in organic synthesis.

化学反应分析

Types of Reactions

(2-Nitrobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, reduction reactions can yield (2-aminobenzyl)triphenylphosphonium bromide, while substitution reactions can produce various substituted benzyl derivatives.

科学研究应用

Synthesis of Organic Compounds

One of the primary applications of (2-nitrobenzyl)triphenylphosphonium bromide is in the synthesis of complex organic molecules. It has been utilized in the preparation of:

- 2-Aryl-2H-indazoles : This compound reacts with aryl isocyanates under basic conditions to yield 2-aryl-2H-indazoles. The reaction typically employs sodium hydride or DBU as a catalyst, resulting in moderate to good yields .

- 1,2-Di(o-nitrophenyl)ethylene : this compound can be reacted with o-nitrobenzaldehyde to produce 1,2-di(o-nitrophenyl)ethylene, which can subsequently be oxidized to form o-nitrobenzaldehyde using ozone. This method is noted for its efficiency and minimal byproduct formation, making it suitable for industrial applications .

Antimicrobial Activity

Recent studies have indicated that phosphonium compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A library of phosphonium compounds was synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Chemical Intermediates

This compound serves as a valuable intermediate in various chemical syntheses. Its ability to participate in nucleophilic substitutions and other reactions makes it a critical component in the production of diverse chemicals:

- Intermediates for Pharmaceuticals : The compound's reactivity allows it to be used as an intermediate for synthesizing pharmaceutical compounds, enhancing the efficiency of drug development processes .

Mechanistic Studies

The compound has also been employed in mechanistic studies to understand reaction pathways involving phosphonium salts. Its behavior in different solvents and with various reactants provides insights into the reactivity patterns of phosphonium compounds.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to synthesize 2-aryl-2H-indazoles and other organic compounds. |

| Antimicrobial Activity | Exhibits antibacterial properties against various bacterial strains. |

| Chemical Intermediates | Functions as an intermediate in pharmaceutical synthesis and other chemical reactions. |

| Mechanistic Studies | Aids in understanding the reactivity and mechanisms of phosphonium salts in organic reactions. |

作用机制

The mechanism of action of (2-Nitrobenzyl)triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, plays a significant role in its reactivity. The compound can interact with molecular targets through non-covalent interactions such as π–π stacking, Van der Waals forces, and hydrogen bonding . These interactions enable the compound to engage in various biochemical pathways and processes.

相似化合物的比较

Structural Analogues with Aromatic Substituents

Key Differences :

- Electronic Effects : The nitro group in this compound strongly withdraws electrons, stabilizing ylides and accelerating Wittig reactions compared to electron-donating methoxy or naphthyl groups .

- Biological Relevance : Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxybenzyl) are explored for glycosylation and drug synthesis, whereas nitro-substituted analogues are rarely used in biological contexts .

Functionalized Phosphonium Salts

Key Differences :

- Catalytic vs. Synthetic Roles : Ethyl and carbomethoxy derivatives are used in DES and esterification, respectively, whereas nitro-substituted analogues focus on carbon-carbon bond formation .

- Biomedical Applications : Fluorinated phosphonium salts (e.g., trifluoromethyl derivatives) exhibit improved mitochondrial targeting and anticancer activity, unlike nitro-substituted compounds .

Mitochondrially Targeted Derivatives

Key Differences :

- Therapeutic vs. Synthetic Use : Mitochondrially targeted compounds (MitoPBN, MitoB) exploit the TPP⁺ moiety for subcellular targeting, whereas this compound is strictly a synthetic reagent .

生物活性

(2-Nitrobenzyl)triphenylphosphonium bromide (NTB-TPP) is a compound that has garnered attention due to its significant biological activity, particularly in the context of mitochondrial targeting and oxidative stress studies. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic settings.

Chemical Structure and Properties

NTB-TPP is characterized by a triphenylphosphonium cation linked to a 2-nitrobenzyl group. The molecular formula is CHBrNOP, and it typically exists as a monohydrate. The presence of the nitro group at the ortho position of the benzene ring enhances its reactivity and biological activity compared to other phosphonium salts.

Mitochondrial Targeting

The lipophilic cationic nature of NTB-TPP allows it to accumulate selectively in mitochondria, which are crucial for energy production and cellular metabolism. This property makes NTB-TPP an effective tool for delivering probes or therapeutic agents directly to mitochondria, enhancing drug efficacy while minimizing systemic side effects.

Oxidative Stress Probing

The nitro group in NTB-TPP can be reduced by cellular reductases, making it a potential probe for assessing oxidative stress levels within mitochondria. This reduction process provides insights into the balance between free radicals and antioxidants in cells, which is vital for understanding various diseases associated with oxidative damage.

Antiproliferative Effects

Research indicates that NTB-TPP exhibits cytotoxic effects against several cancer cell lines. Studies have shown that its conjugates can induce apoptosis and inhibit cell migration in cancer cells. For instance, NTB-TPP derivatives were tested against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), demonstrating significant growth inhibition with IC50 values ranging from 121.7 μM to 298 μM .

Case Studies

-

Mitochondrial Dysfunction

In a study exploring mitochondrial dysfunction, NTB-TPP was shown to induce changes in mitochondrial membrane potential, suggesting its role as a therapeutic agent against diseases related to mitochondrial impairment. -

Cancer Therapy

A recent investigation highlighted the use of NTB-TPP in targeting cancer cells specifically through mitochondrial accumulation. The compound's ability to induce mitochondrial depolarization and cytochrome c release was noted as a mechanism for triggering apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyltriphenylphosphonium bromide | Triphenylphosphonium salt | Lacks nitro group; simpler structure |

| (4-Nitrobiphenyl)triphenylphosphonium bromide | Triphenylphosphonium salt | Contains a nitro group on biphenyl |

| (2-Chlorobenzyl)triphenylphosphonium bromide | Triphenylphosphonium salt | Contains chlorine instead of nitro |

NTB-TPP stands out due to its unique nitro group configuration, which influences its interactions with mitochondrial components and enhances its biological activity compared to structurally similar compounds.

Applications in Research

NTB-TPP is being investigated for various applications beyond cancer therapy:

- Cellular Imaging : Its ability to accumulate in mitochondria makes it suitable for monitoring mitochondrial function using fluorescent dyes.

- Drug Delivery Systems : Researchers are exploring NTB-TPP's potential as a carrier molecule for delivering therapeutic agents specifically to mitochondria, potentially improving treatment outcomes for mitochondrial diseases.

常见问题

Q. Characterization Techniques :

- ¹H NMR : Peaks at δ 6.05 (d, 2H, J = 7 Hz) and δ 7.9 (m, 19H) confirm the aromatic protons of the benzyl and triphenylphosphonium groups .

- IR Spectroscopy : Absorptions at ~1630 cm⁻¹ (C=C stretching) and ~740 cm⁻¹ (P-C vibrations) are diagnostic. Comparable phosphonium salts show similar patterns, e.g., 4-carboxybenzyltriphenylphosphonium bromide (IR data in ).

- Elemental Analysis : Matches calculated values (e.g., C: 62.76% , H: 4.39% , N: 2.93% ) .

How does the nitro group influence reactivity in Wittig reactions compared to other phosphonium salts?

Advanced Mechanistic Considerations :

The electron-withdrawing nitro group stabilizes the ylide intermediate, enhancing its stability but reducing nucleophilicity. This contrasts with electron-donating groups (e.g., methyl or methoxy), which increase ylide reactivity but reduce stability.

Methodological Implications :

- Reaction Conditions : Use strong bases (e.g., NaHMDS) to generate the ylide.

- Substrate Compatibility : Effective for aldehydes with low steric hindrance. For example, it reacts with aromatic aldehydes to form nitro-substituted stilbenes .

What are the challenges in using this compound for mitochondrial targeting studies?

Q. Biological Application Considerations :

- Cellular Uptake : The triphenylphosphonium (TPP⁺) moiety enables mitochondrial accumulation due to the membrane potential. However, the nitro group may introduce redox activity, complicating toxicity assessments .

- Control Experiments : Compare with TPP⁺ derivatives lacking the nitro group (e.g., methyl-TPP⁺) to isolate electrochemical effects.

- Analytical Validation : Use fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker) to confirm localization .

How do structural modifications of the benzyl group affect biological and chemical properties?

Q. Comparative Analysis :

- Electron-Withdrawing Groups (NO₂) : Increase stability in aqueous media but reduce ylide reactivity. Example: 2-nitrobenzyl vs. 4-carboxybutyl derivatives (solubility and reactivity differences noted in ).

- Electron-Donating Groups (OCH₃) : Enhance ylide nucleophilicity but decrease oxidative stability.

Design Strategy : - Hybrid Derivatives : Combining nitro and carboxyl groups (e.g., 4-carboxybenzyl-TPP⁺ ) balances solubility and reactivity for drug delivery applications .

How can conflicting data on reaction yields be resolved in synthetic protocols?

Q. Data Contradiction Analysis :

- Case Study : Yields for Wittig reactions using this compound vary between 60–90%. Factors include:

- Validation Steps : Reproduce conditions from high-yield literature (e.g., 87% yield in ) and systematically alter one variable (e.g., solvent, temperature).

What are the applications of this compound in material science?

Q. Advanced Material Design :

- Polymer Modification : Acts as a cationic initiator for ring-opening polymerization of epoxides.

- Surface Functionalization : The nitro group enables post-synthetic modification via reduction to amines for covalent anchoring .

Case Study : Used to synthesize TPP⁺-tagged nanoparticles for mitochondrial-targeted drug delivery .

How is this compound used in studying electron transfer mechanisms?

Q. Electrochemical Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。